molecular formula C31H39N3O8S B2750264 ethyl 2-{[7-(3-{[2-(3,4-dimethoxyphenyl)ethyl]carbamoyl}propyl)-8-oxo-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-6-yl]sulfanyl}hexanoate CAS No. 688060-39-1

ethyl 2-{[7-(3-{[2-(3,4-dimethoxyphenyl)ethyl]carbamoyl}propyl)-8-oxo-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-6-yl]sulfanyl}hexanoate

Cat. No.: B2750264
CAS No.: 688060-39-1
M. Wt: 613.73
InChI Key: QBGRKEWHAMEIRE-UHFFFAOYSA-N
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Description

ethyl 2-{[7-(3-{[2-(3,4-dimethoxyphenyl)ethyl]carbamoyl}propyl)-8-oxo-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-6-yl]sulfanyl}hexanoate is a complex organic compound with potential applications in various scientific fields. This compound features a quinazoline core, which is known for its biological activity, and a dioxolo group, which can enhance its chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-{[7-(3-{[2-(3,4-dimethoxyphenyl)ethyl]carbamoyl}propyl)-8-oxo-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-6-yl]sulfanyl}hexanoate involves multiple steps:

    Formation of the Quinazoline Core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Dioxolo Group: This step typically involves the reaction of the quinazoline intermediate with a dioxolo-containing reagent.

    Attachment of the 3,4-Dimethoxyphenethyl Group: This can be done through nucleophilic substitution reactions.

    Final Esterification: The final step involves the esterification of the intermediate with ethyl hexanoate under acidic conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

ethyl 2-{[7-(3-{[2-(3,4-dimethoxyphenyl)ethyl]carbamoyl}propyl)-8-oxo-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-6-yl]sulfanyl}hexanoate can undergo various chemical reactions, including:

    Oxidation: This can lead to the formation of quinazoline N-oxides.

    Reduction: This can reduce the quinazoline core to dihydroquinazoline derivatives.

    Substitution: Nucleophilic or electrophilic substitution reactions can modify the phenethyl or dioxolo groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation can yield N-oxides, while reduction can produce dihydro derivatives.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe to study biological pathways involving quinazoline derivatives.

    Medicine: Potential therapeutic applications due to its biological activity.

    Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of ethyl 2-{[7-(3-{[2-(3,4-dimethoxyphenyl)ethyl]carbamoyl}propyl)-8-oxo-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-6-yl]sulfanyl}hexanoate likely involves interaction with specific molecular targets, such as enzymes or receptors. The quinazoline core can inhibit certain enzymes, while the dioxolo group can enhance binding affinity.

Comparison with Similar Compounds

Similar Compounds

    3,4-Dimethoxyphenethylamine: A simpler analogue with similar biological activity.

    Quinazoline Derivatives: Compounds with a quinazoline core, known for their therapeutic potential.

    Dioxolo-Containing Compounds: Molecules with a dioxolo group, which can enhance chemical properties.

Uniqueness

ethyl 2-{[7-(3-{[2-(3,4-dimethoxyphenyl)ethyl]carbamoyl}propyl)-8-oxo-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-6-yl]sulfanyl}hexanoate is unique due to its combination of a quinazoline core, dioxolo group, and phenethylamine moiety, which together confer distinct chemical and biological properties.

Properties

IUPAC Name

ethyl 2-[[7-[4-[2-(3,4-dimethoxyphenyl)ethylamino]-4-oxobutyl]-8-oxo-[1,3]dioxolo[4,5-g]quinazolin-6-yl]sulfanyl]hexanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C31H39N3O8S/c1-5-7-9-27(30(37)40-6-2)43-31-33-22-18-26-25(41-19-42-26)17-21(22)29(36)34(31)15-8-10-28(35)32-14-13-20-11-12-23(38-3)24(16-20)39-4/h11-12,16-18,27H,5-10,13-15,19H2,1-4H3,(H,32,35)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QBGRKEWHAMEIRE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(C(=O)OCC)SC1=NC2=CC3=C(C=C2C(=O)N1CCCC(=O)NCCC4=CC(=C(C=C4)OC)OC)OCO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C31H39N3O8S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

613.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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